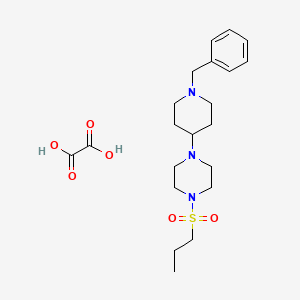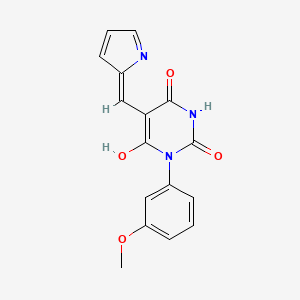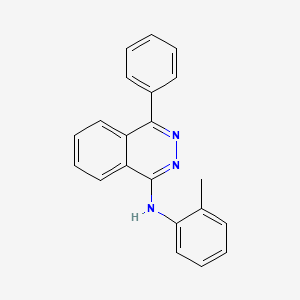
1-(1-benzyl-4-piperidinyl)-4-(propylsulfonyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzyl-4-piperidinyl)-4-(propylsulfonyl)piperazine oxalate, also known as P4S, is a chemical compound that has been studied extensively in scientific research. P4S belongs to the class of piperazine derivatives and is known for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(propylsulfonyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound acts by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been found to have an affinity for sigma-1 receptors, which are involved in the regulation of various cellular processes, including calcium signaling and protein synthesis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-benzyl-4-piperidinyl)-4-(propylsulfonyl)piperazine oxalate in lab experiments is its potential therapeutic applications. This compound has been found to have various properties that make it a promising candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action of this compound is not fully understood. Additionally, this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-benzyl-4-piperidinyl)-4-(propylsulfonyl)piperazine oxalate. One direction is to further investigate the potential therapeutic applications of this compound. This could include studying its efficacy in treating various diseases, as well as its safety in humans. Another direction is to investigate the mechanism of action of this compound in more detail. This could help to better understand how this compound works and could lead to the development of new drugs that target similar pathways. Additionally, further research could be done to optimize the synthesis of this compound and to develop new analogs with improved properties.
Synthesemethoden
The synthesis of 1-(1-benzyl-4-piperidinyl)-4-(propylsulfonyl)piperazine oxalate involves the reaction of 1-benzyl-4-piperidone with propylsulfonyl chloride in the presence of a base. The resulting product is then converted to its oxalate salt form. The purity of this compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(1-benzyl-4-piperidinyl)-4-(propylsulfonyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-propylsulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2S.C2H2O4/c1-2-16-25(23,24)22-14-12-21(13-15-22)19-8-10-20(11-9-19)17-18-6-4-3-5-7-18;3-1(4)2(5)6/h3-7,19H,2,8-17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHAHKIFGZJGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6032048.png)
![3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B6032056.png)


![1,2-dihydro-5-acenaphthylenyl(1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6032073.png)
![2-{[5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6032092.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B6032103.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6032117.png)
![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B6032121.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B6032136.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6032141.png)
![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(propionylamino)benzamide](/img/structure/B6032146.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6032154.png)
![(2E)-N-({3-methyl-7-[4-(methylthio)benzoyl]-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl}methyl)-3-phenylacrylamide](/img/structure/B6032158.png)